molecular formula C12H9BrN4 B1520472 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 583039-87-6

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1520472
CAS No.: 583039-87-6
M. Wt: 289.13 g/mol
InChI Key: YWOUZBFDRABSLP-UHFFFAOYSA-N
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Description

5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 583039-87-6) is a brominated and phenyl-substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This derivative belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its structural resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . The molecular formula is C12H9BrN4, with an average molecular weight of 289.13 g/mol . The core pyrazolo[3,4-b]pyridine structure is recognized for its substantial pharmacological potential. Research indicates that such derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antifungal, antioxidant, and anti-Alzheimer properties . They also serve as critical inhibitors for a range of kinases and fibroblast growth factor receptors, making them invaluable tools in biochemical research and the development of targeted therapies . The specific substitution pattern of this compound—featuring a bromine atom at the 5-position and a phenyl ring at the 6-position—is strategically designed to enhance its binding affinity and selectivity, facilitating its use as a key synthetic intermediate for further structure-activity relationship (SAR) studies . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose and to handle it in accordance with all applicable safety guidelines.

Properties

IUPAC Name

5-bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOUZBFDRABSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677760
Record name 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583039-87-6
Record name 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, focusing on its biological activity, including anticancer properties, enzyme inhibition, and anti-inflammatory effects.

  • Molecular Formula : C₁₂H₉BrN₄
  • CAS Number : 583039-87-6
  • Molecular Weight : 289.13 g/mol
  • Purity : ≥95% .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

  • Mechanism of Action : The compound has been noted to interact with specific protein targets that are crucial in cancer progression. Its structure allows it to act as a selective inhibitor for certain kinases associated with tumor growth.
  • Case Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value of 75 nM, suggesting potential utility in targeting cancer pathways .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes:

Enzyme IC50 Value (nM) Reference
Glycogen Synthase Kinase 3β75Journal of Medicinal Chemistry
COX-240 (approx.)Various studies on anti-inflammatory activity

The compound's inhibitory action on GSK-3β suggests its potential role in treating conditions such as Alzheimer's disease and certain cancers.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties:

  • In vitro Studies : It was found to potently suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • In vivo Studies : In animal models, compounds similar to this compound showed reduced edema and inflammation markers in carrageenan-induced paw edema tests .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo ring and the phenyl group can significantly influence its potency and selectivity:

  • Electron-donating Groups : The presence of electron-donating substituents on the phenyl ring enhances the compound's reactivity towards target enzymes.
  • Substituent Positioning : Variations in the position of substituents on the pyrazolo ring affect both binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with biological activity heavily influenced by substituent positions and types. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Br (5), Ph (6) C₁₂H₉BrN₄ 289.14 Potential kinase inhibitor (inference)
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Br (6) C₆H₅BrN₄ 213.03 Higher density (1.994 g/cm³)
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Br (5) C₆H₅BrN₄ 213.03 pKa ~9.59 (predicted)
4-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6k) 4-OMe-Ph (4), Ph (6) C₁₉H₁₆N₄O 316.36 MNK1/2 inhibitor (IC₅₀ < 1 μM)
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Me (6) C₇H₈N₄ 148.17 Lower boiling point (314°C)

Key Observations :

  • Bromine Position: Bromine at position 5 (target compound) vs.
  • Phenyl vs.
  • Methoxy Substitution : Compound 6k () demonstrates that electron-donating groups (e.g., 4-OMe) enhance MNK inhibition, suggesting that bromine’s electron-withdrawing nature in the target compound may modulate activity differently.

Physicochemical Properties

  • Thermal Stability : The target compound’s predicted boiling point (~450°C, extrapolated from ) exceeds that of 6-methyl analogs (314°C, ), reflecting increased molecular weight and intermolecular forces.
  • Acidity/Basicity : The 3-amine group (pKa ~9.59 in bromo analogs, ) suggests moderate basicity, critical for protonation in physiological environments.

Preparation Methods

Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Intermediate

  • Starting Material: 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • Reagents: Iodine (I2), potassium hydroxide (KOH)
  • Solvent: Dimethylformamide (DMF)
  • Conditions: The starting material is dissolved in DMF, treated with KOH at room temperature, followed by slow addition of iodine in portions. The reaction mixture is stirred for 4 hours at 25 °C.
  • Workup: The reaction is quenched with water, extracted with ethanol, washed with sodium thiosulfate and brine, dried over magnesium sulfate, and concentrated.
  • Yield: Approximately 82.5% of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is obtained as a brown solid.

Coupling to Introduce Amino and Phenyl Substituents

  • Reagents: Various amines or sulfonamide derivatives (for amination), phenylboronic acid or phenyl halides (for phenyl introduction)
  • Catalysts: Copper(I) iodide (CuI), potassium carbonate (K2CO3)
  • Solvent: Isopropanol (i-PrOH)
  • Conditions: The halogenated intermediate is reacted with the amine or phenyl source in the presence of CuI and K2CO3 under nitrogen atmosphere at 100 °C for 6 hours.
  • Workup: After cooling, the mixture is filtered, washed with ethanol, extracted, and purified.
  • Yield: The target compounds are obtained in moderate to good yields (~70-80%).

This method allows for the preparation of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives, which are structurally close analogues of the target compound, indicating the feasibility of similar synthetic routes for 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Alternative Synthetic Approaches

  • Schiff Base Formation and Cyclization: Some studies report the synthesis of pyrazolo[3,4-b]pyridine derivatives via Schiff base intermediates followed by cyclization, allowing the introduction of various substituents including phenyl and amino groups at desired positions.
  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce phenyl and amino substituents selectively on halogenated pyrazolo[3,4-b]pyridine cores.
  • Halogenation Techniques: Selective bromination can be achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to target the 5-position on the pyrazolo[3,4-b]pyridine ring.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Catalysts Conditions Yield (%) Notes
1 Iodination 5-Bromo-1H-pyrazolo[3,4-b]pyridine Iodine, KOH, DMF 25 °C, 4 h 82.5 Formation of 5-bromo-3-iodo intermediate
2 Copper-catalyzed coupling 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Amine/phenyl source, CuI, K2CO3 100 °C, 6 h, N2 atmosphere 70-80 Introduction of amino and phenyl groups
3 Purification Reaction mixture Ethanol, extraction solvents Filtration, washing - Isolation of pure product

Research Findings and Observations

  • The intermediate 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a versatile precursor for further functionalization, enabling the synthesis of various derivatives with biological activities.
  • The copper-catalyzed coupling reaction is efficient for introducing amino and phenyl substituents, yielding products with good purity and yield.
  • Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, mass spectrometry) confirms the structure of the synthesized compounds.
  • The synthesized derivatives exhibit promising antimicrobial and antioxidant activities, suggesting that the preparation methods yield biologically relevant compounds.

This detailed synthesis approach provides a reliable and reproducible method for preparing this compound and related derivatives, supported by spectral data and biological evaluation results from diverse studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. A starting material like 1,3-dialkyl-1H-pyrazole-5-amine is reacted with α,β-unsaturated carbonyl derivatives (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux in toluene, catalyzed by trifluoroacetic acid (TFA) . Bromination steps may involve Pd-catalyzed cross-coupling or direct electrophilic substitution, with careful control of reaction temperature and stoichiometry to avoid side products .
  • Characterization : Confirmation of structure requires 1H^1H NMR (to verify aromatic protons and substituents), 13C^{13}C NMR (to assign carbon environments), and IR spectroscopy (to identify amine and aromatic C-H stretches) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical Techniques :

  • Chromatography : Use HPLC with UV detection (λ ~250–300 nm) to assess purity (>95% by area normalization) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if single crystals are obtained via ethanol solvation) provides definitive structural proof .
  • Thermal Analysis : Melting point determination (e.g., 133°C for related analogs) ensures consistency with literature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of brominated pyrazolo[3,4-b]pyridines?

  • Key Variables :

  • Catalyst Selection : Palladium acetate (Pd(OAc)2_2) with triethylamine enhances bromine incorporation in cross-coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during cyclization .
  • Temperature Control : Reflux (~110°C) ensures complete ring closure without decomposition .
    • Statistical Optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature) and predict optimal conditions .

Q. What strategies mitigate steric and electronic challenges posed by the bromine substituent during functionalization?

  • Steric Hindrance : Employ bulky ligands (e.g., PPh3_3) in Pd-catalyzed reactions to direct coupling to less hindered positions .
  • Electronic Effects : Activate the bromine site via Lewis acids (e.g., ZnCl2_2) or utilize Suzuki-Miyaura coupling with electron-rich aryl boronic acids to enhance reactivity .
  • Computational Insights : Density functional theory (DFT) calculations predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. How do structural modifications influence the biological activity of this compound?

  • SAR Studies :

  • Bromine Position : Bromine at C5 enhances halogen bonding with target proteins (e.g., kinase active sites), as seen in analogs with IC50_{50} values <1 µM .
  • Phenyl Substituents : Para-substituted phenyl groups improve lipophilicity and membrane permeability, critical for cellular uptake .
    • In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies potential targets by simulating binding affinities to proteins like GSK-3β .

Q. How can computational methods resolve contradictions in experimental data across studies?

  • Case Example : Conflicting reports on reaction yields may arise from unaccounted solvent polarity effects. Quantum mechanical/molecular mechanical (QM/MM) simulations can model solvent interactions to identify optimal dielectric environments .
  • Data Integration : Machine learning algorithms (e.g., random forests) analyze heterogeneous datasets (NMR, HPLC) to pinpoint outliers and validate reproducibility .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of brominated pyrazolo[3,4-b]pyridines?

  • Protocol : Slow evaporation from ethanol/water mixtures (9:1 v/v) at 4°C promotes ordered crystal growth. Additives like ethyl acetate reduce nucleation rates, yielding larger crystals .
  • Troubleshooting : If crystals are oily, switch to antisolvent diffusion (hexane layered over DCM solution) to induce precipitation .

Q. How do reactor design and process parameters impact scalability of the synthesis?

  • Engineering Considerations :

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes .
  • Safety Protocols : Bromine handling requires corrosion-resistant materials (Hastelloy reactors) and real-time gas monitoring to prevent leaks .
    • Scale-Up Metrics : Maintain geometric similarity between lab and pilot-scale reactors; use dimensionless numbers (Reynolds, Damköhler) to predict mixing efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

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